molecular formula C12H8N4O4 B14157291 4,4'-Dinitroazobenzene CAS No. 89103-79-7

4,4'-Dinitroazobenzene

Cat. No.: B14157291
CAS No.: 89103-79-7
M. Wt: 272.22 g/mol
InChI Key: BYLJUTWUGSHKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dinitroazobenzene is an organic compound characterized by the presence of two nitro groups (-NO₂) and an azo group (-N=N-) attached to a benzene ring. This compound is known for its vibrant yellow color and is used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

4,4’-Dinitroazobenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azoxy compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen or metal catalysts.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and metal catalysts for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,4’-dinitroazobenzene involves its ability to undergo photoisomerization. Upon light absorption, the compound switches between its trans and cis isomers, affecting its electron distribution and affinity to certain chemical species . This property is exploited in various applications, including chemical sensing and photonics.

Comparison with Similar Compounds

4,4’-Dinitroazobenzene can be compared with other dinitrobenzenes, such as 1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene . While all these compounds contain two nitro groups attached to a benzene ring, 4,4’-dinitroazobenzene is unique due to the presence of the azo group, which imparts distinct photochemical properties. This makes it particularly useful in applications requiring photoswitchable molecules.

Conclusion

4,4’-Dinitroazobenzene is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique photochemical properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

bis(4-nitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLJUTWUGSHKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037846
Record name Diazene, 1,2-bis(4-nitrophenyl)-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-57-9, 89103-79-7
Record name Diazene, bis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dinitroazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis(4-nitrophenyl)-, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.